3-(BENZENESULFONYL)-1-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]PYRROLIDINE
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-21(17-8-10-19(11-9-17)30(27,28)23-13-4-5-14-23)22-15-12-20(16-22)29(25,26)18-6-2-1-3-7-18/h1-3,6-11,20H,4-5,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGOEBUSKXFHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- IUPAC Name : 3-(Benzenesulfonyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidine
- Molecular Formula : C₁₄H₁₈N₂O₄S₂
- Molecular Weight : 342.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Notably, it has been shown to inhibit certain metalloproteinases, which are implicated in cancer metastasis and tissue remodeling.
Biological Activity Overview
Research indicates that compounds similar to 3-(benzenesulfonyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidine exhibit a range of biological activities:
- Anticancer Activity : Inhibits the growth of cancer cells by targeting disintegrin and metalloproteinase domain-containing proteins (ADAMs), which play a role in tumor progression and metastasis.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation by modulating cytokine production.
- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting a role as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of metalloproteinases | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Study 1: Anticancer Activity
A study conducted on a series of benzenesulfonamide derivatives, including the compound , revealed significant anticancer properties against various cell lines. The mechanism was linked to the inhibition of ADAM enzymes, leading to reduced cell migration and invasion capabilities.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, the compound showed a dose-dependent reduction in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
Research highlighted the effectiveness of similar sulfonamide compounds against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial protein synthesis pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing sulfonamide moieties, such as 3-(benzenesulfonyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidine, exhibit anticancer properties. These compounds can inhibit specific enzymes involved in tumor growth and metastasis. For instance, a study showed that similar sulfonamide derivatives effectively inhibited the activity of matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis .
Enzyme Inhibition
The compound has been studied for its potential to inhibit endothelin-converting enzymes, which are implicated in various cardiovascular diseases. Inhibitors of these enzymes can lead to reduced blood pressure and improved heart function, showcasing the therapeutic potential of this compound in treating hypertension and related disorders .
Biological Research
Biological Targeting
The compound targets disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), which plays a role in the shedding of membrane proteins involved in inflammation and cancer. By inhibiting ADAM17, this compound could modulate inflammatory responses and provide therapeutic benefits in diseases characterized by excessive inflammation .
Cellular Mechanisms
Studies have demonstrated that similar sulfonamide-based compounds affect cellular signaling pathways, particularly those involving apoptosis and cell proliferation. This suggests that 3-(benzenesulfonyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidine could serve as a valuable tool for investigating these pathways in cancer and other diseases .
Material Science
Polymer Chemistry
The sulfonamide group is known for enhancing the thermal stability and mechanical properties of polymers. The incorporation of 3-(benzenesulfonyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidine into polymer matrices could lead to the development of advanced materials with improved performance characteristics for applications in coatings, adhesives, and other industrial products .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-(benzenesulfonyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidine?
- Methodological Answer : Synthesis optimization involves controlling reaction temperature (typically 60–100°C), solvent selection (e.g., dimethylformamide [DMF] or pyridine for sulfonylation steps), and catalyst choice (e.g., triethylamine for deprotonation). Key steps include sequential sulfonylation of pyrrolidine moieties and benzoylation under anhydrous conditions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity.
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and sulfonyl group integration .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
- Infrared (IR) spectroscopy to identify sulfonyl (S=O stretching at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functional groups .
Q. What are the recommended protocols for assessing preliminary biological activity?
- Methodological Answer : Conduct in vitro assays targeting enzymes or receptors relevant to sulfonamide derivatives (e.g., carbonic anhydrase, kinase inhibition). Use dose-response curves (IC₅₀ determination) and negative controls (e.g., acetazolamide for carbonic anhydrase). Ensure solubility in DMSO/PBS and validate cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB IDs for carbonic anhydrase). Optimize force fields for sulfonamide interactions and validate results with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability . Compare computational predictions with experimental IC₅₀ values to refine models .
Q. What strategies resolve contradictions in reaction yield data across different synthetic routes?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). Analyze variance (ANOVA) to identify statistically significant factors. For example, DMF may yield higher sulfonylation efficiency than THF due to better solvation of intermediates .
Q. How can researchers investigate the environmental fate of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (logP determination via shake-flask method). Use HPLC-MS to monitor degradation products in simulated wastewater. Correlate results with computational predictions (EPI Suite) for environmental persistence .
Q. What advanced techniques elucidate the compound’s solid-state behavior?
- Methodological Answer :
- Single-crystal X-ray diffraction to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups).
- Differential scanning calorimetry (DSC) to study polymorphism and thermal stability.
- Dynamic vapor sorption (DVS) to assess hygroscopicity, critical for formulation stability .
Contradictions and Troubleshooting
Q. Why do conflicting reports exist about the compound’s solubility in aqueous buffers?
- Methodological Answer : Solubility discrepancies may arise from pH-dependent ionization of sulfonamide groups. Characterize pH-solubility profiles (pH 2–8) using shake-flake method. Use co-solvents (e.g., PEG-400) or cyclodextrin complexation to enhance solubility for biological assays .
Q. How to address variability in biological activity across different cell lines?
- Methodological Answer : Profile cell membrane permeability (Caco-2 assay) and efflux transporter expression (e.g., P-glycoprotein). Use LC-MS to quantify intracellular concentrations. Normalize activity data to cellular uptake efficiency to distinguish target potency from bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
